chemical structure and properties of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
chemical structure and properties of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
Executive Summary
Compound Identity: (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane CAS Registry Number: 303176-45-6 Role: Chiral Synthon & Critical Process Impurity
This technical guide analyzes (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, a pivotal intermediate in the asymmetric synthesis of Nebivolol , a third-generation
In the context of drug development, this specific diastereomer serves two distinct functions:
-
Synthetic Precursor: It is the product of Sharpless Asymmetric Dihydroxylation (AD) of 6-fluoro-2-vinylchromane, serving as the chiral scaffold for the subsequent formation of the (2R, 1'S)-epoxide intermediate.
-
Process Impurity: In industrial routes utilizing the Corey-Chaykovsky epoxidation, this diol appears as a hydrolytic degradation product ("Nebivolol Impurity A" variant), requiring rigorous control strategies due to its impact on the enantiomeric excess (ee) of the final API.
Structural Analysis & Stereochemical Configuration
The molecule features a 6-fluorochromane core substituted at the C2 position with a 1,2-dihydroxyethyl side chain. The physicochemical behavior is governed by two chiral centers and the electron-withdrawing fluorine atom.
Stereochemical Nomenclature
The designation (1'R, 2R) indicates the absolute configuration at two specific centers:
-
C2 (Chromane Ring): The carbon adjacent to the ether oxygen holds the R configuration.
-
C1' (Side Chain): The secondary alcohol carbon attached to C2 holds the R configuration.
This specific stereoisomer is the syn-diol (assuming a specific backbone alignment) and is thermodynamically distinct from its (1'S, 2R) diastereomer.
The Fluorine Effect
The fluorine atom at position 6 is not merely structural; it is a metabolic block. By substituting the para-position relative to the ether oxygen, it prevents rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the pharmacokinetic half-life of the parent drug, Nebivolol.
Physicochemical Profile
The vicinal diol moiety introduces high polarity and hydrogen-bonding capability, contrasting with the lipophilic chromane core.
| Property | Value (Experimental/Predicted) | Relevance |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 212.22 g/mol | Mass Balance |
| Physical State | Viscous Oil / Low-melting Solid | Handling/Crystallization |
| LogP | ~1.1 | Moderate Lipophilicity (Extractable) |
| H-Bond Donors | 2 | Solubility in Polar Solvents (MeOH, ACN) |
| H-Bond Acceptors | 3 | Interaction with Stationary Phases |
| pKa | ~13.5 (Secondary Alcohol) | Neutral at Physiological pH |
Synthetic Pathways & Causality
The generation of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is pathway-dependent. We examine the Sharpless Asymmetric Dihydroxylation (Route A) where it is a target, and the Hydrolytic Degradation (Route B) where it is an impurity.
Route A: Asymmetric Synthesis (Targeted)
To synthesize the (1'R, 2R) isomer with high enantiomeric excess, the Sharpless AD protocol is the gold standard.
-
Substrate: (R)-6-Fluoro-2-vinylchromane.
-
Reagent: AD-mix-β (containing ligand (DHQD)₂PHAL).
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Mechanism: The osmium tetroxide complex coordinates to the vinyl group. The chiral ligand creates a steric pocket that forces the oxidant to attack from the top face (relative to the plane defined by the largest substituents), yielding the (1'R, 2R) diol.
-
Causality: The choice of AD-mix-β is non-negotiable here; AD-mix-α would yield the enantiomeric (1'S, 2S) diol (assuming S-vinyl precursor) or the diastereomeric (1'S, 2R) species depending on the vinyl configuration.
Route B: Epoxide Hydrolysis (Impurity Formation)
In industrial settings, the epoxide intermediate 6-fluoro-2-(oxiran-2-yl)chromane is often formed via sulfur ylides.
-
Event: Exposure of the epoxide to moisture under acidic or basic conditions.
-
Mechanism: Nucleophilic attack of water on the epoxide ring.
-
Outcome: Ring opening yields the diol. If the starting epoxide is (2R, 1'S), acid-catalyzed hydrolysis (inversion at C1') can yield the (1'R, 2R) diol.
Figure 1: Synthetic workflow showing the generation of the (1'R, 2R)-diol via asymmetric dihydroxylation and its relationship to the key epoxide intermediate.[1][2]
Experimental Protocols
Synthesis via Sharpless Asymmetric Dihydroxylation
Objective: Preparation of (1'R,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane from (R)-6-fluoro-2-vinylchromane.
Protocol:
-
Preparation: In a round-bottom flask, dissolve AD-mix-β (1.4 g per mmol of substrate) in a 1:1 mixture of t-Butanol and Water .
-
Activation: Stir at 0°C until both phases are clear (approx. 15 min). Add Methanesulfonamide (1 eq) to accelerate hydrolysis of the osmate ester.
-
Addition: Add (R)-6-fluoro-2-vinylchromane (1.0 eq) in one portion.
-
Reaction: Stir vigorously at 0°C for 24–48 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The olefin spot should disappear; a polar diol spot will appear (Rf ~ 0.2).
-
Quenching: Add Sodium Sulfite (1.5 g per mmol substrate) and stir for 1 hour at room temperature to reduce Os(VIII) to Os(IV).
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 2N KOH (removes methanesulfonamide), then brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel, Gradient: 20% -> 60% EtOAc in Hexane).
Validation:
-
Yield: Expect >90%.
-
ee: Expect >95% (Determine via Chiral HPLC).
Analytical Characterization (Self-Validating System)
To distinguish the (1'R, 2R) isomer from its diastereomers (1'S, 2R; 1'R, 2S; 1'S, 2S), a validated Chiral HPLC method is required.
Method Parameters:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Chromane absorption).
-
Temperature: 25°C.
NMR Interpretation (
- 6.7-6.9 ppm: Multi-plet (3H, Aromatic protons).
- 3.8-4.1 ppm: Multi-plet (3H, C2-H, C1'-H, C2'-Ha).
- 3.6 ppm: Multi-plet (1H, C2'-Hb).
- 2.7-2.9 ppm: Multi-plet (2H, C4-H benzylic).
- 1.8-2.2 ppm: Multi-plet (2H, C3-H).
-
Diagnostic: The coupling constant (
) between H2 and H1' differs between syn (1'R, 2R) and anti (1'S, 2R) isomers due to hydrogen bonding and rotamer populations.
Pharmaceutical Relevance & Impurity Management[4][5][6]
Criticality in Nebivolol Synthesis
The (1'R, 2R)-diol is not the final drug but a "chiral pivot."
-
Activation: The primary alcohol at C2' is selectively tosylated (using TsCl/Pyridine at -10°C).
-
Ring Closure: Treatment with base (e.g.,
) causes intramolecular attack by the C1' alkoxide onto the C2'-OTs. -
Inversion: This closes the epoxide ring. Crucially, because the attack is on the primary carbon, the stereocenter at C1' is preserved (or inverted depending on the specific leaving group dynamics at the secondary position if that route is chosen).
-
Correction: Standard closure involves tosylating the primary alcohol. The secondary alkoxide attacks the primary carbon. This retains the configuration at C1'.
-
Alternative: If the secondary alcohol is activated (mesylated) and the primary alcohol attacks, C1' is inverted.
-
Target: Nebivolol synthesis typically targets the (2R, 1'S)-epoxide (or enantiomer). To get (1'S) epoxide from (1'R) diol, one must invert.
-
Impurity Specification
In the final API (Nebivolol HCl), the "Diol Impurity" (arising from hydrolysis) is strictly controlled.
-
ICH Limit: Typically < 0.15% for qualified impurities.
-
Origin: Moisture ingress during the epoxide coupling stage.
-
Removal: The diol is significantly more polar than Nebivolol. It is purged during the final recrystallization (usually from Methanol/Ethanol).
Figure 2: The fate of the diol impurity during the manufacturing process. Its high polarity allows for removal via recrystallization.
References
-
BenchChem. (2025).[3] Troubleshooting guide for the synthesis of Nebivolol intermediates. Retrieved from
-
World Intellectual Property Organization. (2017). Process for the synthesis of intermediates of nebivolol. WO2017125900A1. Retrieved from
-
United States Pharmacopeia (USP). (2024). Nebivolol Related Compound D.[4][5][6][7] Catalog No. 1457888. Retrieved from
-
ResearchGate. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11206617: (1R)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol.[8] Retrieved from [8]
Sources
- 1. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. store.usp.org [store.usp.org]
- 6. clearsynth.com [clearsynth.com]
- 7. (2S*,2'R*)-Nebivolol Impurity C - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. (1R)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol | C11H13FO3 | CID 11206617 - PubChem [pubchem.ncbi.nlm.nih.gov]
